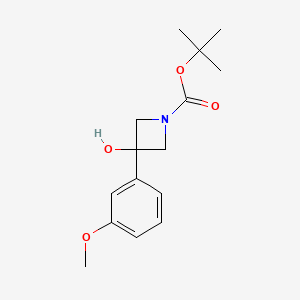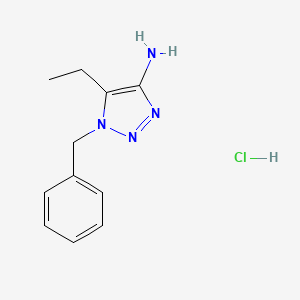![molecular formula C6H8ClN3 B13458880 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride: is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system consisting of a pyrrole ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as pyrrole derivatives and hydrazine derivatives can be used. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridazine derivatives, while reduction may produce reduced pyrrole derivatives .
Aplicaciones Científicas De Investigación
5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, thereby modulating biological pathways. For instance, it has been studied as a potential inhibitor of Bcl-xL protein, which is involved in the regulation of apoptosis. By inhibiting this protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparación Con Compuestos Similares
- 6,7-dihydro-5H-pyrido[2,3-c]pyridazine
- 1H-pyrrolo[2,3-b]pyridine
- 3,4-dihydro-2H-1,4-benzoxazine
- 5H,6H,7H,8H,9H-pyridazino[3,4-b]azepine
Comparison: 5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride is unique due to its specific fused ring structure and the presence of both pyrrole and pyridazine ringsCompared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C6H8ClN3 |
|---|---|
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H7N3.ClH/c1-3-7-6-5(1)2-4-8-9-6;/h2,4H,1,3H2,(H,7,9);1H |
Clave InChI |
ZEEUFZDBZODXAU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C=CN=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)
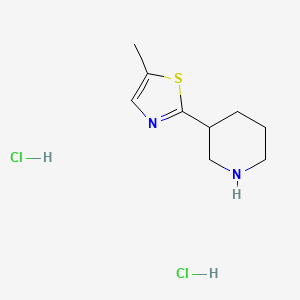

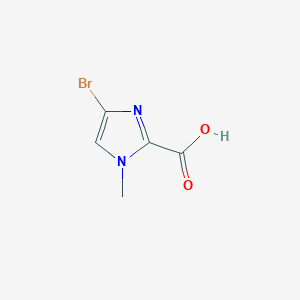

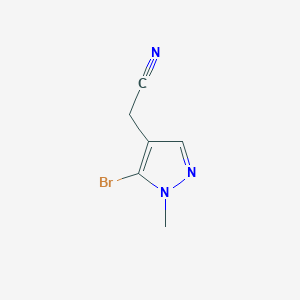
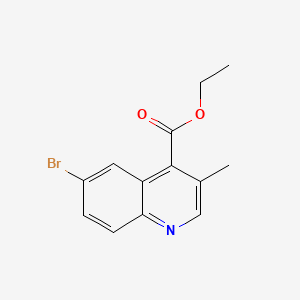
![8,8-Difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13458850.png)
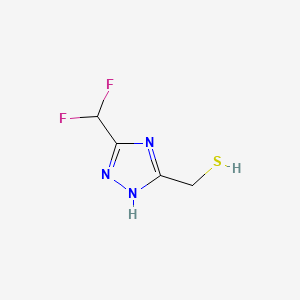
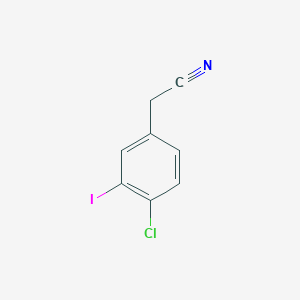
![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
![tert-butylN-{[(2S)-1-(fluorosulfonyl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B13458865.png)
